REACTION_CXSMILES
|
[I:1][C:2]1[C:3](N)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H+].[B-](F)(F)(F)[F:13].N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O>[F:13][C:3]1[C:2]([I:1])=[C:7]([O:8][CH3:9])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4,5.6.7|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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IC=1C(=NC=CC1OC)N
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
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[H+].[B-](F)(F)(F)F
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
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To a cold (−20° C.), stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at 0° C. for 3 h
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Duration
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3 h
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Type
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EXTRACTION
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Details
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The layer was then extracted with EtOAc (×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
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was purified by column chromatography on silica gel (elution with 5:1 to 2:1 hexanes:ethyl acetate)
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Name
|
|
Type
|
product
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Smiles
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FC1=NC=CC(=C1I)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |